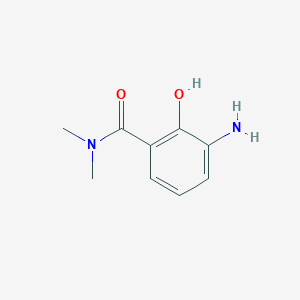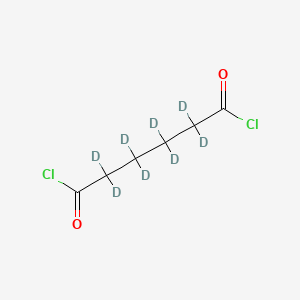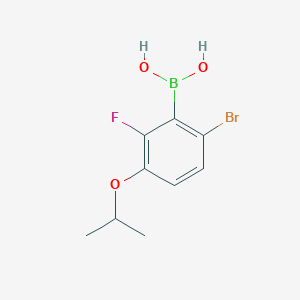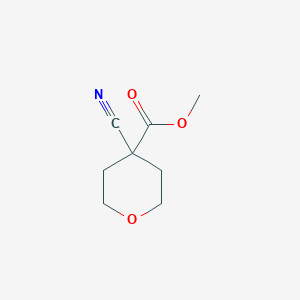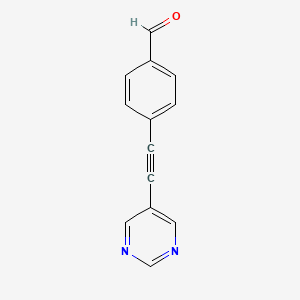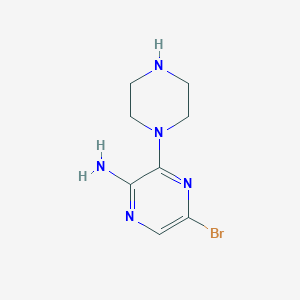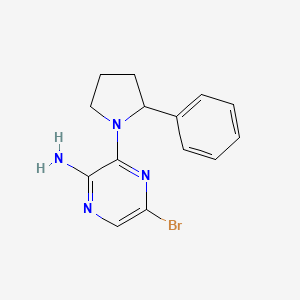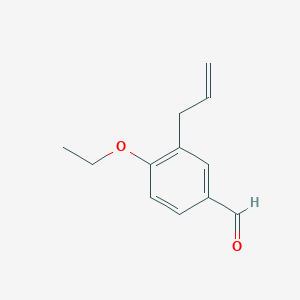
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide
Übersicht
Beschreibung
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide, also known as 4-bromo-N-isopropylmethanesulfonamide (4-BIMS), is an organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid with a melting point of 123-125°C and a boiling point of 213-215°C. 4-BIMS has been used in a variety of scientific studies, including the synthesis of new compounds, the study of reaction mechanisms, and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide is a compound that can be derived from bromophenyl-based molecules, which are known for their wide range of biological activities, particularly as enzyme inhibitors. These molecules are frequently utilized in synthetic organic chemistry due to their active roles in various chemical reactions, such as 1,4-addition and electrocyclization reactions. The synthesis of such compounds often involves multistep procedures, starting from basic bromophenyl precursors to achieve the desired sulfonamide derivatives through strategic functional group transformations and coupling reactions. For instance, the synthesis of related vinylsulfones and vinylsulfonamides has been demonstrated through dehydrative synthesis methods starting from their corresponding alcohols using a MeSO2Cl/organic base system, showcasing the versatility of these bromophenyl compounds in synthetic chemistry (Kharkov University Bulletin Chemical Series, 2020).
Anticancer Potential
Bromophenol derivatives, including those structurally related to this compound, have been explored for their anticancer properties. For example, a novel bromophenol derivative demonstrated significant anticancer activities against human lung cancer cell lines. It was found to induce cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and the modulation of key signaling pathways such as PI3K/Akt and MAPK (Marine Drugs, 2018).
Enzyme Inhibition
Sulfonamide compounds, including those related to this compound, have been evaluated for their enzyme inhibitory activities. A study on aromatic sulfonamide inhibitors revealed their nanomolar inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential therapeutic applications (Journal of Enzyme Inhibition and Medicinal Chemistry, 2013).
Synthetic Applications
The bromophenyl moiety, a core component of this compound, is instrumental in the synthesis of various organic compounds. It serves as a key intermediate in constructing complex molecules, including heterocyclic compounds and molecular wires, through strategic coupling reactions and cyclizations (Tetrahedron, 2005). These synthetic strategies highlight the utility of bromophenyl derivatives in the field of molecular electronics and drug development.
Wirkmechanismus
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is suggested that the compound may interact with its targets and cause changes that result in its antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . Inhibition of these enzymes could contribute to the mechanism of cytotoxic action of these compounds .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Another compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, this compound has been observed to interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the levels of reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cellular damage . The compound’s impact on gene expression can result in changes in the production of proteins involved in critical cellular processes, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. For example, the compound’s interaction with acetylcholinesterase results in enzyme inhibition, which affects the hydrolysis of acetylcholine . Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial factors in understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells . For instance, it may influence the glycolytic pathway, leading to changes in the production of ATP and other metabolic intermediates. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQSXKRPUKAPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589921 | |
| Record name | 1-(4-Bromophenyl)-N-(propan-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950227-44-8 | |
| Record name | 1-(4-Bromophenyl)-N-(propan-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


